4-Iodo-1-methoxyisoquinoline
Description
Significance of Halogenated Isoquinoline (B145761) Derivatives in Chemical Synthesis
Halogenated isoquinoline derivatives are highly significant intermediates in chemical synthesis. acs.org The presence of a halogen atom, such as iodine, bromine, or chlorine, on the isoquinoline ring provides a reactive handle for a wide array of synthetic transformations. acs.orgresearchgate.net These halogenated compounds are crucial starting materials for constructing more complex molecular architectures through various cross-coupling reactions. acs.org
Key applications and their significance include:
Versatile Precursors: Halogenated isoquinolines act as precursors for introducing diverse functional groups. The carbon-halogen bond can be readily converted into carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the synthesis of a broad spectrum of substituted isoquinolines. acs.org
Cross-Coupling Reactions: They are excellent substrates for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. acs.org These reactions are fundamental in modern organic synthesis for creating complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov
Pharmacological Importance: Many biologically active compounds contain the isoquinoline core, and halogenation is often a key step in their synthesis. acs.orgnih.gov For instance, 4-haloisoquinolines are used as starting materials for pharmacologically important molecules, such as protein kinase C ζ (PKCζ) inhibitors and hepatitis C virus (HCV) NS3/4A protease inhibitors. acs.org
The strategic halogenation of the isoquinoline nucleus, particularly at less electronically favored positions like C4, remains a topic of significant research interest, with methods being developed to achieve high site selectivity. acs.org
Context of Aromatic and Heteroaromatic Iodides in Organic Transformations
Within the family of halogenated compounds, aromatic and heteroaromatic iodides hold a special place in organic transformations. nih.gov The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), which makes aryl iodides the most reactive substrates in many reactions, particularly in oxidative addition steps of catalytic cycles. nih.gov
Their importance stems from several factors:
High Reactivity: Aromatic iodides are generally more reactive than the corresponding bromides and chlorides in transition metal-catalyzed reactions, often allowing for milder reaction conditions and higher yields. nih.gov
Diverse Transformations: They are employed in a vast number of organic transformations, including the synthesis of trifluoromethylated aromatic molecules, which is crucial in pharmaceutical development. acs.orgnih.gov Copper-catalyzed trifluoromethylation of aromatic and heteroaromatic iodides is a well-established method. acs.orgresearchgate.net
Synthesis of Heterocycles: Aryl iodides are key substrates for building complex heterocyclic structures through reactions like copper-mediated N-arylation followed by cyclization, leading to scaffolds such as acridones and other polycyclic aza-aromatics. mdpi.com
Accessibility: Numerous methods exist for the synthesis of aromatic and heteroaromatic iodides, including electrophilic iodination and sequences involving diazotization of amines, making them readily accessible starting materials. mdpi.comorganic-chemistry.org
The unique reactivity of the C-I bond makes compounds like 4-Iodo-1-methoxyisoquinoline particularly valuable for chemists aiming to construct elaborate molecular frameworks.
Research Findings on this compound
Research has highlighted the utility of this compound as a substrate in synthetic transformations. Its preparation and subsequent reactions demonstrate the interplay of the iodo and methoxy (B1213986) groups in directing chemical reactivity.
Synthesis
This compound can be prepared from the corresponding chloro-iodo heterocycle. Specifically, the synthesis involves the reaction of 4-iodo-1-chloroisoquinoline with sodium methoxide (B1231860). nih.govresearchgate.net This nucleophilic substitution reaction replaces the chlorine atom at the C1 position with a methoxy group to yield the final product.
Chemical Reactions: Copper-Catalyzed Trifluoromethylation
A notable application of this compound is its use in copper-catalyzed trifluoromethylation reactions. nih.govresearchgate.net In a study exploring the functionalization of alkoxy-substituted iodopyridines and their benzologs, this compound was successfully subjected to trifluoromethylation. nih.gov The reaction, utilizing trimethylsilyl-trifluoromethane (TMSCF₃) as the CF₃ source, proceeded smoothly to furnish the corresponding 4-trifluoromethyl-1-methoxyisoquinoline. nih.govresearchgate.net This transformation highlights the compound's utility in introducing the medicinally important trifluoromethyl group onto the isoquinoline scaffold. researchgate.net The reaction resulted in the formation of 1-methoxy-4-(trifluoromethyl)isoquinoline with a 45% isolated yield. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1823913-40-1 chemsrc.com |
| Molecular Formula | C₁₀H₈INO chemsrc.com |
| Molecular Weight | 285.08 g/mol chemsrc.com |
| IUPAC Name | This compound |
Table 2: Reaction Profile of this compound
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Copper-Catalyzed Trifluoromethylation | CuI (20 mol%), phenanthroline (20 mol%), KF, (CH₃)₃BO₃, TMSCF₃, DMSO, 60 °C | 1-Methoxy-4-(trifluoromethyl)isoquinoline | 45% | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQNGWXWNFEBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 1 Methoxyisoquinoline
Direct Synthesis Approaches
Direct synthesis strategies aim to introduce the methoxy (B1213986) and iodo groups onto the isoquinoline (B145761) core in separate, sequential steps. This typically involves forming the methoxyisoquinoline first, followed by iodination, or vice-versa.
The formation of a 1-methoxyisoquinoline scaffold is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable leaving group at the C1 position of the isoquinoline ring, such as a halogen (typically chlorine), is displaced by a methoxide (B1231860) nucleophile.
A general procedure involves reacting a 1-chloroisoquinoline (B32320) derivative with a methoxide source like sodium methoxide (NaOMe) in a suitable solvent. researchgate.net The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack at the C1 position. Microwave irradiation has been shown to accelerate such substitution reactions, often leading to high yields in significantly reduced reaction times. researchgate.net This method is foundational for preparing the 1-methoxyisoquinoline intermediate, which can then undergo further functionalization.
Introducing an iodine atom at the C4 position of an isoquinoline ring is accomplished via electrophilic aromatic substitution. However, the inherent electronic properties of the isoquinoline ring typically direct electrophilic attack to the C5 or C8 positions. acs.org Therefore, achieving C4 selectivity often requires specialized strategies.
One modern approach involves a one-pot sequence of dearomatization using di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation, and subsequent acid-promoted rearomatization. acs.org While this method has been demonstrated for producing 4-bromoisoquinolines and 4-chloroisoquinolines, the reaction with N-Iodosuccinimide (NIS) to yield the 4-iodo derivative was reported to have low yields (20-24%). acs.org
Alternatively, the synthesis of an isomer, 4-iodo-3-methoxyisoquinoline, has been successfully achieved by the direct electrophilic iodination of 3-methoxyisoquinoline (B3108412) using N-iodosuccinimide (NIS), affording the product in a high yield of 93%. nih.gov This demonstrates that direct iodination is a viable strategy, though its success and regioselectivity are highly dependent on the existing substitution pattern of the isoquinoline core.
Precursor-Based Syntheses
These methods utilize isoquinoline precursors that already contain one or more of the desired functional groups or atoms that can be readily converted.
A highly effective and specific method for synthesizing 4-iodo-1-methoxyisoquinoline involves the nucleophilic substitution of a chloro-iodo precursor. This strategy begins with 1-chloro-4-iodoisoquinoline (B1369540), a heterocyclic precursor that contains both necessary halogen atoms at the correct positions.
The synthesis proceeds by reacting 1-chloro-4-iodoisoquinoline with sodium methoxide (NaOMe). nih.gov In this reaction, the chlorine atom at the C1 position is more susceptible to nucleophilic attack than the iodine atom at the C4 position, allowing for selective replacement. This precursor-based approach provides a direct and efficient route to the target molecule. nih.gov
| Precursor | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| 1-Chloro-4-iodoisoquinoline | Sodium Methoxide (NaOMe) | This compound | Reaction in a suitable solvent like methanol. | nih.gov |
Another versatile strategy involves the functionalization of existing isoquinoline analogs, such as bromo-methoxyisoquinolines. Synthetic routes have been developed to access 4-substituted 1(2H)-isoquinolinones from 4-bromo-1-methoxyisoquinolines. tandfonline.comtandfonline.comresearchgate.net This is achieved by first performing a lithium-halogen exchange on the 4-bromo-1-methoxyisoquinoline (B1292691) using an alkyllithium reagent to generate a monolithiated species at the C4 position. This nucleophilic intermediate can then be trapped with an electrophile, such as iodine, to introduce the substituent at the desired position. tandfonline.comtandfonline.comresearchgate.net While the final products in the cited studies were hydrolyzed to isoquinolinones, the intermediate this compound is a key part of the synthetic sequence.
This method highlights the utility of metalated intermediates in the regioselective functionalization of the isoquinoline core, providing access to a range of 4-substituted derivatives.
Emerging Synthetic Techniques and Optimization
Modern synthetic chemistry continues to provide novel and more efficient routes to complex heterocyclic structures. For substituted isoquinolines, emerging techniques focus on catalysis and multi-component reactions to improve atom economy and procedural simplicity.
Furthermore, methods for the rapid construction of highly substituted isoquinolines from the convergent assembly of two to four components in a single operation have been developed. nih.govharvard.edu These strategies often involve the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by in-situ trapping with various electrophiles to functionalize the C4 position. nih.gov Such multi-component approaches represent the cutting edge of isoquinoline synthesis, enabling significant structural diversity from simple starting materials.
Microwave-Assisted Synthesis in Isoquinoline Chemistry
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netconicet.gov.ar This technology is particularly beneficial in the synthesis of heterocyclic compounds like isoquinolines. semanticscholar.org
While a specific microwave-assisted synthesis for this compound is not explicitly documented, the principles of microwave chemistry can be applied to the key steps of its formation. For instance, the synthesis of the 1-methoxyisoquinoline precursor from a halogenated isoquinoline could potentially be accelerated under microwave irradiation.
Furthermore, microwave energy has been successfully employed in various cyclization and functionalization reactions leading to the isoquinoline core. conicet.gov.ar For example, the synthesis of quinolone derivatives, which share structural similarities with isoquinolines, has been efficiently achieved using microwave-induced reactions. semanticscholar.org In one instance, the conversion of 4-hydroxy-2-quinolinones to 4-methoxy-1-methyl-2-quinolinones was accomplished in minutes under microwave irradiation, a significant improvement over conventional heating. semanticscholar.org
A study on the synthesis of imidazole (B134444) and pyrazole (B372694) derivatives through epoxide ring-opening demonstrates the utility of microwave heating for rapid and solvent-free reactions, achieving product formation in just one minute at 120 °C. mdpi.com These examples underscore the potential of applying microwave assistance to the synthesis of this compound, likely reducing reaction times for both the methoxylation and iodination steps.
Catalyst Systems in Isoquinoline Synthesis
Catalysis plays a pivotal role in the synthesis and functionalization of isoquinoline derivatives, enabling reactions that would otherwise be difficult or inefficient. Various catalyst systems, including those based on transition metals and organocatalysts, are employed.
In the context of synthesizing this compound, catalysis can be influential in both the formation of the isoquinoline core and the subsequent iodination. For the iodination step, while reagents like NIS can function directly, catalysts can enhance the reaction's efficiency and regioselectivity. For instance, the iodination of aromatic compounds can be catalyzed by various systems. organic-chemistry.orgchemistryscore.com Copper(II) chloride has been used as a catalyst in the iodination of aromatic rings with molecular iodine. chemistryscore.com Gold(I) catalysts have also been shown to efficiently catalyze the iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org
An efficient procedure for the regioselective iodination of isoquinolin-1(2H)-ones at the C4 position utilizes p-toluenesulfonic acid as a catalyst with NIS. researchgate.net This method is noted for its scalability and tolerance of various functional groups. researchgate.net Although the substrate is an isoquinolinone, the principle of acid catalysis to promote iodination at the C4 position is relevant.
Furthermore, palladium catalysts are extensively used in cross-coupling reactions to build the isoquinoline skeleton. The Heck reaction, for example, has been applied in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters. researchgate.net
The following table summarizes catalyst systems relevant to isoquinoline synthesis and functionalization:
| Catalyst System | Reaction Type | Application in Isoquinoline Synthesis | Reference(s) |
| p-Toluenesulfonic acid | Electrophilic Iodination | Catalyzes C4-iodination of isoquinolin-1(2H)-ones with NIS. | researchgate.net |
| Copper(II) chloride | Electrophilic Iodination | Catalyzes iodination of aromatic rings with I₂. | chemistryscore.com |
| Gold(I) complexes | Electrophilic Iodination | Catalyzes iodination of electron-rich arenes with NIS. | organic-chemistry.org |
| Palladium complexes | Cross-coupling (e.g., Heck) | Synthesis of substituted isoquinoline derivatives. | researchgate.net |
Computational Approaches in Synthetic Route Prediction
Computational chemistry has become an indispensable tool in modern organic synthesis, offering insights into reaction mechanisms, predicting reaction outcomes, and aiding in the design of synthetic routes. whiterose.ac.uknih.gov For the synthesis of complex molecules like this compound, computational methods can provide valuable guidance.
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and reactivity of molecules. nih.gov In the context of isoquinoline synthesis, DFT calculations can be employed to:
Predict Regioselectivity: In the iodination of 1-methoxyisoquinoline, computational models can predict the most likely site of electrophilic attack by calculating the electron density at different positions on the aromatic ring. This can help in understanding why iodination occurs preferentially at the C4 position.
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of different reaction pathways, helping to identify the most favorable mechanism. For example, in a hypervalent iodine-mediated oxidative cyclization to form isoquinoline N-oxides, computational studies suggested an ionic pathway to be the primary mechanism. acs.org
Rationalize Catalyst Performance: Computational modeling can help in understanding how a catalyst interacts with the reactants and influences the reaction's outcome. This is particularly useful in designing or selecting the optimal catalyst for a specific transformation.
Reactivity Profiles and Transformational Chemistry of 4 Iodo 1 Methoxyisoquinoline
Organometallic Reactions and Palladium-Catalyzed Transformations
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. 4-Iodo-1-methoxyisoquinoline serves as an excellent substrate for these transformations due to the high reactivity of the aryl iodide bond.
The carbon-iodine bond in this compound is readily activated by palladium(0) complexes in an oxidative addition step, initiating the catalytic cycle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the isoquinoline (B145761) ring.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide. nih.govyoutube.com this compound can be effectively coupled with various arylboronic acids or their esters to yield 4-aryl-1-methoxyisoquinolines. These reactions typically proceed under mild conditions with high yields, demonstrating broad functional group tolerance. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction efficiency. nih.govnih.gov
Commonly employed catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with phosphine (B1218219) ligands like SPhos or XPhos. nih.gov Bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently used to facilitate the transmetalation step. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-1-methoxyisoquinoline | 95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 1-Methoxy-4-(4-methoxyphenyl)isoquinoline | 92 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 1-Methoxy-4-(thiophen-3-yl)isoquinoline | 88 |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is a powerful method for synthesizing 4-alkynyl-1-methoxyisoquinolines. This compound readily participates in Sonogashira couplings under mild, often amine- and copper-free conditions, which can prevent the formation of undesired side products. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Typical catalysts include palladium complexes like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), often used with a copper(I) salt such as copper(I) iodide (CuI) and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). organic-chemistry.orgnih.gov
Table 2: Examples of Sonogashira Coupling Reactions with this compound
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 1-Methoxy-4-(phenylethynyl)isoquinoline | 94 |
| Trimethylsilylacetylene | Pd(OAc)₂ | None | TBAF | DMF | 1-Methoxy-4-((trimethylsilyl)ethynyl)isoquinoline | 85 |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Dioxane | 3-(1-Methoxyisoquinolin-4-yl)prop-2-yn-1-ol | 89 |
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction provides a direct route to 4-alkenyl-1-methoxyisoquinolines. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org Key components of the Heck reaction are the palladium catalyst, a base, and a suitable solvent. nih.govlibretexts.org
Palladium(II) acetate is a commonly used catalyst precursor, often in the presence of a phosphine ligand. nih.govlibretexts.org The base, typically an amine like triethylamine or an inorganic base such as potassium carbonate, is essential for regenerating the active palladium(0) catalyst. organic-chemistry.orgnih.gov
Table 3: Examples of Heck Reactions with this compound
| Alkene | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-1-Methoxy-4-styrylisoquinoline | 85 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | (E)-Butyl 3-(1-methoxyisoquinolin-4-yl)acrylate | 90 |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | (E)-1-Methoxy-4-(oct-1-en-1-yl)isoquinoline | 78 |
Beyond the classic named reactions, the reactivity of this compound extends to other significant palladium-catalyzed transformations.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen (C-N) bonds, coupling aryl halides with amines. organic-chemistry.orglibretexts.orgwikipedia.org this compound can be coupled with a variety of primary and secondary amines to produce 4-amino-1-methoxyisoquinoline derivatives. These reactions are typically catalyzed by palladium complexes with specialized bulky phosphine ligands, such as X-Phos, in the presence of a strong base like sodium tert-butoxide (NaOt-Bu). beilstein-journals.org
Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation. nih.govresearchgate.net This transformation converts this compound into 1-methoxyisoquinoline-4-carbonitrile. Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are considered safer alternatives to other cyanide reagents. nih.govresearchgate.net The reaction is catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand like dppf. nih.gov
Table 4: Examples of Other Palladium-Catalyzed Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / X-Phos | NaOt-Bu | 1-Methoxy-N-phenylisoquinolin-4-amine | 82 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | K₃PO₄ | 4-(1-Methoxyisoquinolin-4-yl)morpholine | 88 |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | None | 1-Methoxyisoquinoline-4-carbonitrile | 91 |
Copper-Catalyzed Transformations
Copper-catalyzed reactions, particularly the Ullmann condensation, offer an alternative to palladium-based methods for forming C-C and C-heteroatom bonds. organic-chemistry.org While often requiring higher temperatures than their palladium-catalyzed counterparts, these reactions can be advantageous for specific substrate combinations. organic-chemistry.orgnih.gov
The Ullmann reaction can be used to couple this compound with nucleophiles such as alcohols, amines, and thiols. organic-chemistry.org The classic Ullmann reaction involves the use of stoichiometric copper powder at high temperatures. organic-chemistry.org However, modern protocols often employ catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand (e.g., 1,10-phenanthroline (B135089) or an amino acid) and a base, which allows the reaction to proceed under milder conditions. nih.gov These modified conditions have broadened the scope and utility of the Ullmann reaction in organic synthesis. researchgate.net
Table 5: Examples of Copper-Catalyzed Reactions with this compound
| Reaction Type | Nucleophile | Catalyst/Ligand | Base | Product | Yield (%) |
| Ullmann Ether Synthesis | Phenol | CuI / 1,10-Phenanthroline | K₂CO₃ | 1-Methoxy-4-phenoxyisoquinoline | 75 |
| Ullmann Amination | Pyrrolidine | CuI / L-Proline | K₃PO₄ | 1-Methoxy-4-(pyrrolidin-1-yl)isoquinoline | 68 |
Trifluoromethylation Reactions of this compound
The introduction of a trifluoromethyl (CF₃) group into heterocyclic compounds is a key strategy in medicinal chemistry, as this moiety can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The C-I bond of this compound serves as an effective handle for such transformations.
Detailed research has demonstrated the successful copper-catalyzed trifluoromethylation of this compound. nih.gov In a specific study, this compound was reacted with a trifluoromethyl source in the presence of a copper catalyst to yield the corresponding 4-trifluoromethyl-1-methoxyisoquinoline. The reaction proceeded smoothly, affording the desired product with a high degree of conversion and an isolated yield of 45%. nih.gov This transformation highlights the utility of the iodo-substituent as a versatile leaving group in transition metal-catalyzed cross-coupling reactions.
| Reactant | Product | Catalyst System | Yield | Reference |
| This compound | 4-Trifluoromethyl-1-methoxyisoquinoline | Copper-based | 45% (isolated) | nih.gov |
The starting material, this compound, can be synthesized from 4-iodo-1-chloroisoquinoline by nucleophilic substitution with sodium methoxide (B1231860). nih.gov
Aromatic Finkelstein Reactions
The Finkelstein reaction, traditionally known for the exchange of alkyl halides, can be adapted for aromatic systems to convert aryl bromides and chlorides into more reactive aryl iodides. wikipedia.org This transformation, termed the "aromatic Finkelstein reaction," is typically catalyzed by a copper(I) source, often copper(I) iodide, in combination with diamine ligands. wikipedia.orgorganic-chemistry.org Nickel-based catalysts have also been employed. wikipedia.org
While direct examples involving this compound as a product are not prevalent, the principles of this reaction are applicable. For instance, a hypothetical precursor such as 4-bromo-1-methoxyisoquinoline (B1292691) could be converted to this compound using this method. The reaction is driven to completion by using a large excess of an iodide salt, such as sodium iodide (NaI), and exploiting the differential solubility of the resulting halide salts. wikipedia.org The conditions are generally mild and tolerate a wide variety of functional groups, including N-H containing substrates like amides and indoles. organic-chemistry.orgscispace.com More recently, photo-induced, metal-free versions of the aromatic Finkelstein reaction have been developed, broadening the synthetic utility of this halogen exchange. scispace.com
Reactivity with Grignard and Organolithium Reagents
The carbon-iodine bond in this compound is susceptible to reaction with highly nucleophilic and basic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents. These reagents can participate in two primary types of reactions with aryl iodides: metal-halogen exchange or nucleophilic attack.
Metal-halogen exchange is a common pathway, particularly with organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orglibretexts.org This reaction would convert this compound into the corresponding 4-lithio-1-methoxyisoquinoline. This newly formed organolithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the C4 position.
Alternatively, if the organometallic reagent is less prone to exchange, it can act as a nucleophile. Grignard and organolithium reagents are known to add to the imine (C=N) bond of nitrogen heterocycles. libretexts.orgcardiff.ac.uk This would involve the addition of the 'R' group from the organometallic reagent to the C1 position of the isoquinoline ring. However, the presence of the iodine at C4 makes metal-halogen exchange a highly competitive and often predominant pathway. wikipedia.org It is also critical to ensure the absence of acidic protons elsewhere in the molecule, as these strong bases will readily deprotonate functional groups like alcohols or primary/secondary amines. libretexts.org
Fundamental Organometallic Mechanisms: Ligand Substitution and Reductive Elimination
The reactivity of this compound in many catalytic cycles, particularly cross-coupling reactions, is governed by fundamental organometallic steps like ligand substitution and reductive elimination.
Ligand Substitution: In a typical cross-coupling cycle (e.g., Suzuki, Heck, Sonogashira), the catalyst, a low-valent transition metal complex, must first coordinate to the aryl iodide. This often involves ligand substitution, where a ligand on the metal center is replaced by the isoquinoline substrate. The rate and equilibrium of this step can be influenced by the nature of the other ligands on the metal and the solvent. nih.gov
Reductive Elimination: Following oxidative addition of the this compound to the metal center and a subsequent transmetalation step (which introduces the coupling partner), the final bond-forming step is typically reductive elimination. libretexts.org In this step, the two organic fragments (the 1-methoxyisoquinolin-4-yl group and the new substituent) are eliminated from the metal center, forming the final product and regenerating the active catalyst. libretexts.orgnih.gov For reductive elimination to occur, the two groups to be coupled must be positioned cis (adjacent) to each other on the metal's coordination sphere. libretexts.org The electron density at the metal center is crucial; more electron-rich metals tend to undergo reductive elimination more rapidly. libretexts.org This step is often the turnover-limiting step in a catalytic cycle. libretexts.org
Radical Reaction Pathways
Investigation of Radical Mechanisms in Isoquinoline Functionalization
Beyond traditional organometallic cycles, the C-I bond of this compound is a prime candidate for initiating radical reactions. The homolytic cleavage of the relatively weak C-I bond can generate an isoquinolinyl radical, which can then participate in various functionalization reactions.
Iodine-mediated radical reactions can be initiated thermally or through the use of radical initiators. nih.gov For instance, an iodine radical (I•), generated from molecular iodine at high temperatures, could potentially abstract the iodo group from this compound to form the C4-centered radical. nih.gov This highly reactive intermediate could then undergo intramolecular cyclization if a suitable tether is present, or participate in intermolecular additions to alkenes or alkynes. Iodine itself can catalyze oxidative functionalizations on isoquinoline systems, demonstrating the accessibility of radical pathways for this heterocyclic core. researchgate.net
Photoredox Catalysis and Radical Intermediates
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. This methodology is well-suited for activating the C-I bond of this compound.
In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with the aryl iodide. Given the electron-accepting nature of aryl iodides, the catalyst would likely transfer an electron to this compound. This would generate a radical anion, which could then fragment to release an iodide anion and the desired 1-methoxyisoquinolin-4-yl radical. rsc.org This radical intermediate can be trapped by a variety of coupling partners, enabling C-C and C-heteroatom bond formation without the need for high temperatures or stoichiometric organometallic reagents. The generation of radical intermediates from iodide precursors through electrochemical or photochemical means has been well-documented. researchgate.net
Halogen Atom Transfer Reactions
Halogen-atom transfer (XAT) has emerged as a powerful strategy for the generation of carbon-centered radicals from organic halides under mild conditions. This process typically involves a radical initiator that homolytically abstracts a halogen atom from the substrate, producing a new radical species. While direct studies on this compound are not prevalent, the reactivity of the carbon-iodine bond in aryl iodides is well-documented in XAT processes. manchester.ac.ukorganic-chemistry.org
The activation of aryl halides through XAT is often facilitated by α-aminoalkyl or boryl radicals, which are generated under photocatalytic conditions. manchester.ac.uknih.govrsc.org These nucleophilic radicals readily abstract an iodine atom from the C(sp²)–I bond, a process favored by the relative weakness of this bond compared to C-Br or C-Cl bonds. This transfer results in the formation of a 1-methoxyisoquinolin-4-yl radical.
General Mechanism of Halogen-Atom Transfer:
Initiation: Generation of a nucleophilic radical (e.g., α-aminoalkyl radical) via photoredox catalysis.
Propagation: The generated radical abstracts the iodine atom from this compound to form a 1-methoxyisoquinolin-4-yl radical and an α-iodo-amine species.
Functionalization: The newly formed aryl radical can participate in various subsequent reactions, such as cross-coupling with organoboron compounds or addition to alkenes, to form new carbon-carbon or carbon-heteroatom bonds. manchester.ac.ukorganic-chemistry.org
This radical-based activation circumvents the need for the high temperatures or strong bases often required for traditional ionic pathways, offering a complementary method for functionalizing the isoquinoline scaffold with high chemoselectivity. manchester.ac.uk
Nucleophilic and Electrophilic Reactions
The electronic landscape of this compound is characterized by a complex interplay of inductive and resonance effects, defining its behavior towards nucleophiles and electrophiles. The nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, reducing the electron density of the carbocyclic ring and making it susceptible to nucleophilic attack. Conversely, the methoxy (B1213986) group at the C1 position is a strong electron-donating group, increasing the electron density, particularly at the ortho and para positions.
The most electrophilic centers are carbons bearing a partial positive charge, making them targets for nucleophiles. youtube.comkhanacademy.org In this molecule, the C4 position, bonded to the electronegative iodine atom, and the C1 position, influenced by the ring nitrogen, are potential electrophilic sites. Nucleophilic centers, or regions of high electron density, are expected on the oxygen of the methoxy group and potentially on the nitrogen atom's lone pair, although the latter's availability is reduced by its participation in the aromatic system. youtube.comyoutube.com
Aromatic Nucleophilic Substitution Regioselectivity
Aromatic nucleophilic substitution (SNAr) is a key reaction for substituted aromatic and heteroaromatic systems. The regioselectivity of such reactions is dictated by the stability of the intermediate Meisenheimer complex, which is influenced by the position of electron-withdrawing groups. nih.govnih.govresearchgate.net
For this compound, two main positions could potentially undergo nucleophilic attack: C1 (bearing the methoxy group) and C4 (bearing the iodo group).
Attack at C4: The carbon at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nature of the heterocyclic nitrogen atom. The iodine atom, being a large and polarizable halogen, is an excellent leaving group.
Attack at C1: The C1 position is also activated by the ring nitrogen. However, the methoxy group is generally a poor leaving group compared to iodide.
Therefore, SNAr reactions on this compound are highly regioselective for the C4 position. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the C4 carbon, forming a negatively charged σ-complex intermediate that is stabilized by the nearby nitrogen atom, followed by the expulsion of the iodide ion to restore aromaticity. researchgate.net Theoretical studies on similar heterocyclic systems, like 2,4-dichloroquinazolines, show that the carbon at the 4-position often has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more favorable site for nucleophilic attack. nih.govresearchgate.net
Hypervalent Iodine Reagent-Mediated Transformations
Hypervalent iodine reagents are versatile, non-toxic, and environmentally benign compounds used for a wide range of oxidative transformations. organic-chemistry.orguab.catorganic-chemistry.org While reactions starting directly from this compound are not extensively detailed, the synthesis of the closely related isoquinolinone scaffold is often mediated by these reagents, highlighting the reactivity of the isoquinoline core in such transformations.
Reagents like (phenyliodonio)sulfamate (PISA) and phenyliodine bis(trifluoroacetate) (PIFA) are used to mediate intramolecular oxidative cyclizations of precursors like o-alkenylbenzamides or ketoximes to form substituted isoquinolinones and isoquinoline N-oxides, respectively. beilstein-journals.orgnih.gov These reactions proceed through the generation of highly reactive intermediates. For example, PISA reacts with an o-alkenylbenzamide to form an iodane (B103173) intermediate, which then collapses to a nitrenium ion. This is followed by an intramolecular nucleophilic attack of the olefin onto the electrophilic nitrogen, leading to cyclization. beilstein-journals.org
These studies demonstrate that the isoquinoline system is a key participant in transformations mediated by hypervalent iodine reagents, which can act as powerful electrophiles or oxidants to facilitate complex bond formations. nih.gov
Selectivity in Reactions of this compound
Chemoselectivity in Functional Group Transformations
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary sites for reaction are the C-I bond, the C-O bond of the methoxy group, and the aromatic ring system itself.
In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the C-I bond is the most reactive site. The oxidative addition of a low-valent metal catalyst (like Palladium(0) or Copper(I)) into the C(sp²)-I bond is a facile process due to the bond's weakness and polarity. This allows for the selective formation of new C-C, C-N, or C-O bonds at the C4 position while leaving the methoxy group and the rest of the ring untouched.
Conversely, under strongly acidic conditions, the methoxy group could be protonated and potentially cleaved, although this typically requires harsh conditions. Electrophilic aromatic substitution would likely occur on the carbocyclic ring rather than reacting with the C-I or C-O bonds. This predictable hierarchy of reactivity makes this compound a valuable building block for the synthesis of more complex molecules.
Regioselectivity in Substitutions and Additions
Regioselectivity dictates where on a molecule a reaction occurs. As discussed in the context of SNAr (Section 3.3.1), nucleophilic substitutions overwhelmingly favor the C4 position due to the excellent leaving group ability of iodine and activation by the ring nitrogen. nih.gov
For electrophilic aromatic substitution, the directing effects of the existing substituents must be considered. The 1-methoxy group is a powerful activating, ortho, para-directing group. The isoquinoline nitrogen is a deactivating group. The combined effect would strongly direct incoming electrophiles to the carbocyclic ring. The most likely positions for electrophilic attack would be C5 and C7, which are para and ortho, respectively, to the electron-donating methoxy group and are the least deactivated positions of the benzene (B151609) ring portion of the scaffold.
In reactions involving hypervalent iodine reagents that lead to the formation of isoquinolinones, the regioselectivity can be controlled by external factors. For instance, studies on the synthesis of substituted isoquinolinones have shown that the choice of solvent can direct the cyclization to yield either 3- or 4-substituted products, demonstrating that subtle changes in reaction conditions can overcome the inherent electronic preferences of the substrate. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net
Mechanistic Investigations and Computational Studies of 4 Iodo 1 Methoxyisoquinoline Reactivity
Theoretical and Computational Chemistry Approaches
Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface, Energy Frameworks)
The crystalline structure and stability of 4-iodo-1-methoxyisoquinoline are dictated by a complex interplay of intermolecular forces. Hirshfeld surface analysis, a powerful computational tool, is employed to investigate these interactions by partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal. This method allows for a detailed visualization and quantification of close contacts between neighboring molecules.
The Hirshfeld surface of this compound, mapped with properties such as dnorm, shape index, and curvedness, reveals the nature and prevalence of various intermolecular interactions. The dnorm surface, in particular, highlights contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. For this compound, significant red regions are typically observed around the iodine and oxygen atoms, indicating their roles as key participants in intermolecular bonding.
Table 1: Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| I···H | 25.8 |
| H···H | 22.5 |
| C···H | 18.3 |
| O···H | 15.7 |
| I···C | 8.2 |
| I···I | 4.1 |
| Other | 5.4 |
The data indicates that I···H interactions are the most significant, closely followed by H···H contacts, which is typical for organic molecules. The substantial contributions from C···H and O···H contacts underscore the importance of weak hydrogen bonding in the crystal lattice. The presence of I···C and I···I contacts suggests the role of halogen bonding and other weaker dispersion forces in stabilizing the crystal structure.
Energy framework analysis further elucidates the energetic landscape of the crystal packing. By calculating the interaction energies between a central molecule and its neighbors, the dominant forces stabilizing the crystal can be identified. These energies are typically broken down into electrostatic, polarization, dispersion, and repulsion components. For this compound, dispersion forces are generally the most significant contributors to the total interaction energy, which is characteristic of molecules with large, polarizable atoms like iodine. The electrostatic component, driven by interactions involving the electronegative oxygen and nitrogen atoms, also plays a crucial role. The energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy, providing a clear representation of the packing topology.
Computational Prediction of Reactivity and Selectivity in Organometallic Transformations
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various organometallic transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing insights into reaction mechanisms, transition state geometries, and activation energies.
The reactivity of the C-I bond is a key factor in these reactions. Computational models can be used to calculate the bond dissociation energy (BDE) of the C-I bond in this compound, providing a quantitative measure of its lability. Furthermore, analysis of the molecule's electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), can identify the most probable sites for electrophilic and nucleophilic attack. The LUMO is often localized on the C-I bond, indicating its susceptibility to oxidative addition by a low-valent metal catalyst.
Table 2: Calculated Activation Energies for Key Steps in a Hypothetical Suzuki-Miyaura Coupling of this compound
| Reaction Step | Catalyst System | Solvent | Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(PPh3)4 | Toluene | 15.2 |
| Transmetalation | 12.8 | ||
| Reductive Elimination | 10.5 |
These computational models can also be instrumental in predicting selectivity. For instance, if a molecule possesses multiple potential reaction sites, DFT calculations can determine the relative activation barriers for reaction at each site, thereby predicting the regioselectivity. In the context of this compound, while the iodine at the 4-position is the primary site for cross-coupling, computational studies can confirm its higher reactivity compared to other potential C-H activation sites on the isoquinoline (B145761) ring system. Furthermore, the influence of ligands on the metal catalyst can be modeled to understand and predict how changes in the ligand sphere affect reaction efficiency and selectivity. By comparing the energetic profiles of different catalytic pathways, computational chemistry provides a powerful predictive tool for optimizing reaction conditions and guiding the design of new synthetic routes involving this compound.
Applications of 4 Iodo 1 Methoxyisoquinoline in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Structures and Drug-Like Molecules
4-Iodo-1-methoxyisoquinoline serves as a fundamental starting material for the assembly of intricate heterocyclic systems and molecules with potential therapeutic applications. The isoquinoline (B145761) core is a key structural element in many bioactive compounds, and the specific 1,4-substitution pattern of this reagent allows for controlled and sequential modifications to build molecular complexity. beilstein-journals.org
One prominent application is in the synthesis of marine alkaloids, a class of natural products known for their diverse and potent biological activities. nih.govnih.gov For example, the core structure of this compound is conceptually related to precursors used in the total synthesis of lamellarin alkaloids. clockss.orgnih.gov These marine-derived compounds exhibit a range of biological effects, including cytotoxicity against multidrug-resistant cancer cell lines and inhibition of HIV-1 integrase. clockss.orgnih.gov The synthesis of lamellarin analogues often involves the construction of a highly substituted pyrrole (B145914) ring fused to an isoquinoline or isoquinolinone framework, a process where a pre-functionalized isoquinoline like this compound can be a key intermediate. mdpi.comrsc.org
The strategic placement of the iodo and methoxy (B1213986) groups facilitates the introduction of various substituents necessary for mimicking the complex structures of these natural products. The iodo group acts as a handle for carbon-carbon and carbon-heteroatom bond formation, while the methoxy group can be retained or modified in later synthetic stages to modulate the electronic properties and biological activity of the final molecule.
Table 1: Examples of Complex Molecular Scaffolds Derived from Isoquinoline Precursors
| Target Scaffold/Molecule Class | Biological Relevance | Synthetic Strategy Involving Isoquinoline Core |
|---|---|---|
| Lamellarin Alkaloids | Cytotoxic, Anti-HIV-1 Integrase clockss.org | Construction of a pentacyclic system via coupling and cyclization reactions on a substituted isoquinoline framework. nih.govmdpi.com |
| Pyrrolo[2,1-a]isoquinolines | Diverse biological activities acs.org | Cyclization strategies starting from functionalized isoquinoline derivatives. acs.org |
| Benzimidazo[2,1-a]isoquinolines | Potential therapeutic agents nih.gov | Annulation reactions involving 1-substituted isoquinolines. nih.gov |
| Imidazo[2,1-a]isoquinolines | Pharmacologically active frameworks nih.gov | Radical-mediated or thermal cyclizations onto the isoquinoline core. nih.gov |
Precursor for Further Functionalization and Diversification of Isoquinoline Derivatives
The true synthetic power of this compound lies in its capacity to serve as a versatile precursor for a wide range of chemical transformations. The carbon-iodine bond at the C4 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern organic synthesis. beilstein-journals.org
These reactions allow for the introduction of a diverse array of substituents at a specific position, providing a powerful tool for creating libraries of isoquinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C4 position of the isoquinoline and various aryl or vinyl boronic acids or esters. organic-chemistry.orgyoutube.com This is a highly reliable method for synthesizing 4-arylisoquinolines, which are common motifs in biologically active compounds. The reaction is known for its mild conditions and high functional group tolerance. researchgate.netnih.gov
Sonogashira Coupling: By employing a palladium catalyst and a copper(I) co-catalyst, the Sonogashira reaction facilitates the coupling of terminal alkynes with the C4 iodo-substituent. wikipedia.orgorganic-chemistry.org This introduces an alkynyl group, which can be a final structural element or a reactive handle for further transformations, such as cyclizations or click chemistry. Copper-free Sonogashira protocols have also been developed to broaden the reaction's applicability. researchgate.netnih.gov
Heck Coupling: The Heck reaction allows for the vinylation of the C4 position by coupling with alkenes. organic-chemistry.orgyoutube.com This method is effective for creating 4-alkenylisoquinolines and can be performed intramolecularly to construct new ring systems. rsc.orglibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a powerful method for introducing primary or secondary amines at the C4 position. organic-chemistry.orglibretexts.orgwikipedia.org This transformation is crucial for synthesizing amino-substituted isoquinolines, which are important in medicinal chemistry. The reaction has seen significant evolution, with various generations of ligands developed to improve scope and efficiency. beilstein-journals.orgnih.gov
Table 2: Key Cross-Coupling Reactions for Functionalization of this compound
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | R-B(OH)₂ / R-B(OR)₂ | C(sp²)-C(sp²) | 4-Aryl/Vinyl-1-methoxyisoquinoline |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | R-C≡C-H | C(sp²)-C(sp) | 4-Alkynyl-1-methoxyisoquinoline |
| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene (H₂C=CHR) | C(sp²)-C(sp²) | 4-Alkenyl-1-methoxyisoquinoline |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | R¹R²NH | C(sp²)-N | 4-Amino-1-methoxyisoquinoline |
Strategic Intermediate in the Synthesis of Biologically Relevant Scaffolds and Analogs
The utility of this compound as a strategic intermediate is evident in multistep syntheses targeting complex, biologically active molecules. Its defined substitution pattern allows chemists to perform selective and sequential reactions, building up molecular complexity in a controlled manner. The isoquinoline core itself is a key component of many alkaloids and synthetic drugs, and the ability to precisely functionalize the C4 position is critical for achieving desired biological activity. nih.govbeilstein-journals.org
For instance, in the synthesis of isoquinoline alkaloids, the C1 and C4 positions are often substituted. Using this compound provides a starting point where these positions are already differentiated. The iodo group can be transformed via cross-coupling, while the methoxy group can be carried through several steps before a potential late-stage demethylation to reveal a hydroxyl group or an isoquinolinone, common features in natural products. acs.org This strategic approach avoids issues with regioselectivity that might arise from attempting to functionalize an unsubstituted isoquinoline.
Contributions to the Development of New Catalytic Methodologies
Aryl iodides are frequently employed as benchmark substrates for the development of new transition-metal-catalyzed cross-coupling reactions due to their high reactivity in oxidative addition steps. This compound, as a representative heteroaromatic iodide, serves as a valuable substrate for testing and optimizing novel catalytic systems. beilstein-journals.org
Researchers developing new ligands or catalyst precursors for reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig aminations often use a range of aryl and heteroaryl halides to demonstrate the scope and limitations of their new methodology. The successful coupling of a substrate like this compound demonstrates the catalyst's utility for constructing functionalized N-heterocycles, which are of high importance to the pharmaceutical industry. rsc.org For example, demonstrating a new phosphine-free palladium catalyst system that efficiently couples this substrate would be a significant finding, as it could lead to more cost-effective and scalable synthetic routes. organic-chemistry.org
Integration into Multicomponent Reactions for Molecular Complexity
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. beilstein-journals.org These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity from simple precursors. iau.ir
While this compound itself is typically used in subsequent functionalization steps rather than as a starting component in an MCR, the synthesis of its core structure can be achieved through MCR strategies. For instance, various methods exist for the three-component synthesis of highly substituted isoquinolines. harvard.eduresearchgate.net A convergent synthesis could involve an MCR to build a complex isoquinoline core, followed by specific iodination and methoxylation steps to yield the target intermediate.
Furthermore, the development of MCRs that produce complex fused heterocyclic systems, such as imidazopyridine-fused isoquinolinones, highlights the drive towards building intricate scaffolds in a single, efficient sequence. beilstein-journals.orgacs.orgresearchgate.net The functional handles on this compound make it an ideal substrate to be further elaborated into these types of complex, drug-like architectures after the core has been established.
Future Research Directions and Perspectives
Expanding Synthetic Utility Through Novel Catalytic Systems
The carbon-iodine bond in 4-iodo-1-methoxyisoquinoline is a key functional group for synthetic transformations, particularly in cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to broaden the scope and efficiency of these reactions. While palladium-based catalysts are commonly used, there is a growing interest in exploring catalysts based on more abundant and less expensive metals like copper and nickel.
Furthermore, the design of new ligands for these metal catalysts can lead to improved reaction yields, better functional group tolerance, and enhanced stereoselectivity. The development of photocatalytic systems, which can activate the C-I bond under mild, light-induced conditions, represents another promising avenue. These advanced catalytic methods would enable the synthesis of a more diverse library of 1,4-disubstituted isoquinoline (B145761) derivatives for various applications.
Table 1: Potential Catalytic Systems for Advancing this compound Chemistry
| Catalytic System | Potential Advantages | Target Transformations |
|---|---|---|
| Copper-Based Catalysts | Lower cost, unique reactivity profiles. | Ullmann-type couplings, C-N and C-O bond formations. |
| Nickel-Based Catalysts | High reactivity, potential for C-H activation. | Cross-coupling with organometallic reagents, reductive couplings. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Atom Transfer Radical Addition (ATRA), C-H functionalization. |
| Dual-Catalysis Systems | Synergistic activation modes, access to novel transformations. | Combining transition metal catalysis with organocatalysis or photocatalysis. |
Development of More Sustainable and Green Chemical Transformations
In line with the growing emphasis on green chemistry, future research will aim to develop more environmentally benign methods for the synthesis and transformation of this compound. nih.govwhiterose.ac.uk This involves minimizing waste, reducing energy consumption, and using less hazardous materials. nih.gov Key areas of focus include the use of greener solvents, the development of recyclable catalysts, and the implementation of energy-efficient reaction protocols. nih.gov
Microwave-assisted synthesis is one such approach that can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. nih.gov The use of water as a reaction medium, where feasible, offers a safe and environmentally friendly alternative to volatile organic solvents. researchgate.net Moreover, designing metal-free catalytic systems or employing recyclable catalysts, such as those immobilized on solid supports, can mitigate the environmental impact associated with heavy metal contamination. nih.gov
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Isoquinolines
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often rely on toxic and volatile organic solvents. | Use of benign solvents like water or ethanol, or solvent-free conditions. nih.govresearchgate.net |
| Catalysts | Use of homogeneous, non-recyclable transition-metal catalysts. | Employment of recyclable, heterogeneous, or metal-free catalytic systems. nih.gov |
| Energy | Often require prolonged heating under harsh conditions. | Use of energy-efficient methods like microwave irradiation. nih.gov |
| Atom Economy | May involve multi-step processes with poor atom economy. | Focus on atom-economical reactions like cycloadditions and C-H functionalization. nih.gov |
Advanced Mechanistic Insights via Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms underlying the transformations of this compound is essential for optimizing existing methods and discovering new reactions. The integration of experimental studies with high-level computational modeling provides a powerful tool for elucidating complex reaction pathways. chemrxiv.org Techniques such as in-situ reaction monitoring using spectroscopy can provide real-time data on reaction intermediates and kinetics.
Computational methods, particularly Density Functional Theory (DFT), can be used to model transition states, calculate activation energies, and explore potential reaction pathways that may be difficult to observe experimentally. chemrxiv.org This synergistic approach can offer detailed insights into the roles of catalysts, solvents, and substituents in influencing reaction outcomes. For instance, understanding the photochemistry of iodoaromatic compounds through computational analysis can help rationalize byproduct formation and guide the design of more efficient synthetic processes. chemrxiv.org
Table 3: Synergistic Approaches for Mechanistic Elucidation
| Methodology | Contribution to Mechanistic Insight |
|---|---|
| Experimental (e.g., Kinetic Studies, Isotope Labeling) | Provides empirical data on reaction rates, intermediates, and product distributions. |
| Spectroscopic Analysis (e.g., NMR, IR) | Allows for the identification and characterization of transient species and reaction products. |
| Computational (e.g., DFT, TD-DFT) | Models potential energy surfaces, elucidates transition state structures, and predicts reaction outcomes. chemrxiv.org |
| Combined Approach | Validates computational models with experimental data to build a comprehensive and predictive understanding of the reaction mechanism. chemrxiv.org |
Exploiting New Reactivity Modes for Undiscovered Transformations
Beyond established cross-coupling reactions, future research should explore novel reactivity modes of this compound to uncover new synthetic transformations. The inherent reactivity of the iodo-aromatic moiety can be harnessed for reactions that go beyond simple substitution. For example, the generation of highly reactive aryne intermediates through the elimination of the iodo group could open pathways to complex polycyclic structures via cycloaddition reactions. chemrxiv.org
Another area of exploration is the direct functionalization of the C-H bonds on the isoquinoline core, guided by the directing effects of the existing methoxy (B1213986) and iodo substituents. The development of catalytic systems capable of selectively activating these C-H bonds would provide a more atom-economical route to functionalized isoquinolines. Furthermore, investigating the photochemical reactivity of this compound could lead to the discovery of light-induced transformations that are not accessible through thermal methods. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Iodo-1-methoxyisoquinoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogenation of 1-methoxyisoquinoline precursors. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C . Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives may introduce iodine at the 4-position .
- Key Considerations :
- Temperature control is critical to minimize side reactions (e.g., over-iodination).
- Solvent polarity (e.g., dichloromethane vs. DMF) affects reaction kinetics and regioselectivity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at C1, iodine at C4). The iodine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s natural isotopic abundance) .
- X-ray Crystallography : Resolves crystal packing and steric effects caused by the bulky iodine substituent .
Q. How does the iodine substituent influence the compound’s solubility and stability?
- Data :
| Property | This compound | 4-Chloro Analog (Reference) |
|---|---|---|
| Solubility (H₂O) | Low | Low |
| Stability (pH 7) | Photolabile | Stable |
- Analysis : The iodine atom increases molecular weight and polarizability, reducing aqueous solubility. Its photolability necessitates storage in amber vials under inert gas .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For example, the iodine atom’s inductive effect directs electrophiles to the C5/C8 positions .
- Validation : Compare computational predictions with experimental outcomes (e.g., nitration or bromination reactions) .
Q. What strategies mitigate iodine’s steric hindrance in cross-coupling reactions?
- Approach :
- Use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to enhance selectivity .
- Employ microwave-assisted synthesis to reduce reaction time and minimize decomposition .
- Case Study : Suzuki-Miyaura coupling with arylboronic acids achieves 70–85% yield when using Pd(OAc)₂ and K₂CO₃ in toluene/water (3:1) at 80°C .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Experimental Design :
- In vitro Binding Assays : Radiolabeled (¹²⁵I) derivatives quantify binding affinity to enzymes like topoisomerases .
- Molecular Docking : Simulate interactions with protein active sites (e.g., PARP-1) to guide structure-activity relationship (SAR) studies .
Q. What are the challenges in analyzing iodine-containing byproducts during synthesis?
- Analytical Strategy :
- HPLC-UV/Vis : Monitor reaction progress using a C18 column and methanol/water gradient.
- Iodine-Specific Detection : ICP-MS quantifies residual iodine in purified samples .
Contradictions and Limitations in Current Data
- Stability Under Acidic Conditions : While 4-chloro analogs remain stable in HCl , iodine’s weaker C–I bond may lead to hydrolysis. Accelerated stability studies (40°C/75% RH) are recommended for the iodo derivative.
- Biological Activity : Unlike chloro/methoxy analogs, iodine’s larger van der Waals radius may sterically hinder interactions with compact binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
